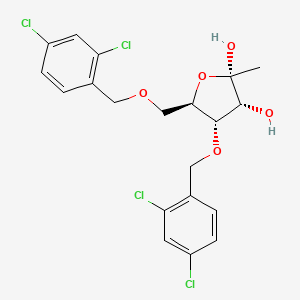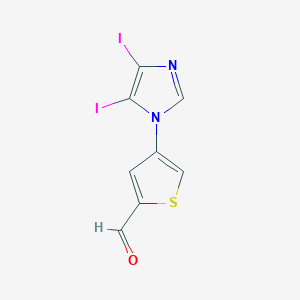
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound is characterized by its pyrrolidine ring, which is substituted with hydroxy, methyl, and di-tert-butyl ester groups. The stereochemistry of the molecule is defined by the (2S,3S,4R) configuration, indicating the specific three-dimensional arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and appropriate chiral auxiliaries.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a series of cyclization reactions. This often involves the use of base-catalyzed intramolecular cyclization.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions. This may involve the use of reagents like lithium diisopropylamide (LDA) for deprotonation and subsequent alkylation.
Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol under acidic conditions to form the di-tert-butyl esters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient cyclization and functionalization steps, as well as the use of automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-diol.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Chemistry
In chemistry, (2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its ability to mimic natural substrates. It is also used in the design of inhibitors for specific enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as precursors for the synthesis of drugs targeting specific pathways in diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
作用机制
The mechanism of action of (2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific active sites, where it can either inhibit or activate biological processes. The hydroxy group can form hydrogen bonds, while the ester groups can participate in hydrophobic interactions, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-ethylpyrrolidine-1,2-dicarboxylate: Similar structure but with an ethyl group instead of a methyl group.
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-phenylpyrrolidine-1,2-dicarboxylate: Contains a phenyl group, offering different steric and electronic properties.
Uniqueness
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications in different fields of research and industry.
属性
分子式 |
C15H27NO5 |
|---|---|
分子量 |
301.38 g/mol |
IUPAC 名称 |
ditert-butyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H27NO5/c1-9-10(17)8-16(13(19)21-15(5,6)7)11(9)12(18)20-14(2,3)4/h9-11,17H,8H2,1-7H3/t9-,10+,11+/m1/s1 |
InChI 键 |
AANHKLHBLDWZER-VWYCJHECSA-N |
手性 SMILES |
C[C@@H]1[C@H](CN([C@@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
规范 SMILES |
CC1C(CN(C1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


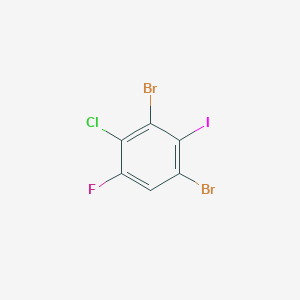
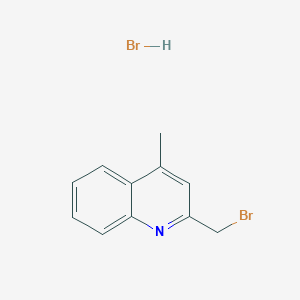

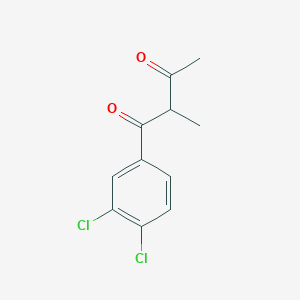

![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
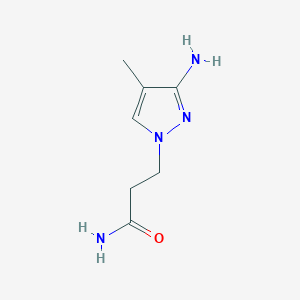
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)
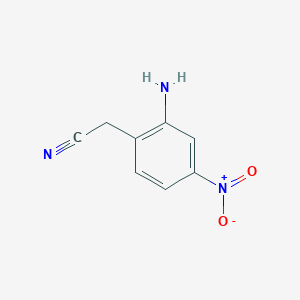
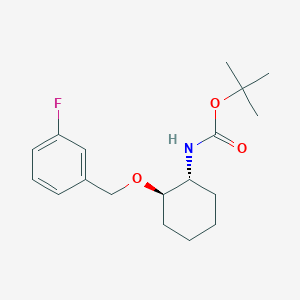

![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
